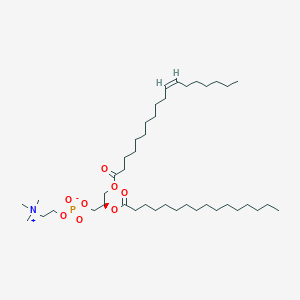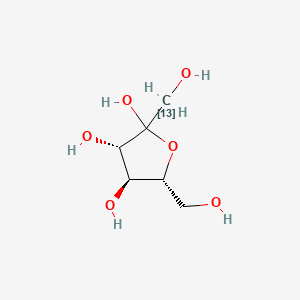
(2S)-2-(15N)azanyl(113C)butanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(15N)azanyl(113C)butanedioic acid is a compound of interest in various scientific fields due to its unique isotopic labeling. This compound is a derivative of aspartic acid, where the nitrogen and carbon atoms are isotopically labeled with nitrogen-15 and carbon-13, respectively. Such isotopic labeling is crucial for tracing metabolic pathways and studying molecular interactions in biological systems.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(15N)azanyl(113C)butanedioic acid typically involves the incorporation of isotopically labeled precursors. One common method is the use of isotopically labeled ammonia (15NH3) and carbon dioxide (13CO2) in the synthesis of aspartic acid. The reaction conditions often require a controlled environment to ensure the incorporation of the isotopes without significant loss.
Industrial Production Methods: Industrial production of isotopically labeled compounds like this compound involves large-scale synthesis using labeled precursors. The process may include fermentation techniques where microorganisms are fed with isotopically labeled substrates, leading to the production of the desired compound. Purification steps are crucial to isolate the labeled compound from other by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.
Reduction: The compound can be reduced to form derivatives with altered functional groups, such as amines.
Substitution: Substitution reactions can occur at the carboxyl groups, leading to the formation of esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alcohols or amines in the presence of catalysts like sulfuric acid or hydrochloric acid are employed.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of esters or amides.
科学的研究の応用
(2S)-2-(15N)azanyl(113C)butanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Helps in tracing metabolic pathways and understanding enzyme-substrate interactions.
Medicine: Utilized in metabolic studies to understand disease mechanisms and drug metabolism.
Industry: Employed in the production of labeled compounds for research and development purposes.
作用機序
The mechanism of action of (2S)-2-(15N)azanyl(113C)butanedioic acid involves its incorporation into metabolic pathways where it acts as a substrate or intermediate. The isotopic labels allow for the tracking of the compound through various biochemical processes, providing insights into molecular interactions and transformations. The molecular targets include enzymes involved in amino acid metabolism, and the pathways involve transamination and decarboxylation reactions.
類似化合物との比較
(2S)-2-azanylbutanedioic acid: The non-labeled version of the compound.
(2S)-2-(15N)azanylbutanedioic acid: Labeled only with nitrogen-15.
(2S)-2-azanyl(113C)butanedioic acid: Labeled only with carbon-13.
Uniqueness: (2S)-2-(15N)azanyl(113C)butanedioic acid is unique due to its dual isotopic labeling, which provides a more comprehensive tracing capability in metabolic studies compared to compounds labeled with a single isotope. This dual labeling allows for simultaneous tracking of nitrogen and carbon atoms, offering detailed insights into biochemical processes.
特性
分子式 |
C4H7NO4 |
|---|---|
分子量 |
135.09 g/mol |
IUPAC名 |
(2S)-2-(15N)azanyl(113C)butanedioic acid |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i4+1,5+1 |
InChIキー |
CKLJMWTZIZZHCS-ZVWZDGMUSA-N |
異性体SMILES |
C([C@@H]([13C](=O)O)[15NH2])C(=O)O |
正規SMILES |
C(C(C(=O)O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[[3-Ethyl-2(3H)-benzothiazolylidene]ethylidene]-2(1H)-naphthalenone](/img/structure/B12062529.png)
(tricyclohexylphosphine)ruthenium(II)](/img/structure/B12062531.png)



![methyl (1S,4R)-1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12062559.png)








